molecular formula C22H23N5O7 B11427713 N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide

N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide

Cat. No.: B11427713
M. Wt: 469.4 g/mol
InChI Key: OQTUADNQAJVEAM-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolo[3,4-D][1,2,3]triazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrrolo[3,4-D][1,2,3]triazole core, followed by the introduction of the dimethoxyphenyl groups. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide
  • N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]propionamide

Uniqueness

N-(2,4-Dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3AH,4H,5H,6H,6AH-pyrrolo[3,4-D][1,2,3]triazol-1-YL]acetamide is unique due to its specific structural features, such as the presence of multiple methoxy groups and the pyrrolo[3,4-D][1,2,3]triazole core

Properties

Molecular Formula

C22H23N5O7

Molecular Weight

469.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C22H23N5O7/c1-31-13-6-7-14(16(10-13)33-3)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)12-5-8-15(32-2)17(9-12)34-4/h5-10,19-20H,11H2,1-4H3,(H,23,28)

InChI Key

OQTUADNQAJVEAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)OC

Origin of Product

United States

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